molecular formula C27H43N3O6S B051719 N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide CAS No. 119116-46-0

N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide

Cat. No. B051719
M. Wt: 537.7 g/mol
InChI Key: FMCHGQCRDDETOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HONB or NSC-750854 and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of HONB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as inflammation and cell growth. HONB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and survival.

Biochemical And Physiological Effects

HONB has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that HONB can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. HONB has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using HONB in lab experiments is its relatively low toxicity compared to other sulfonamide derivatives. However, one limitation is that HONB is not very soluble in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research involving HONB. One area of interest is the development of HONB-based drugs for the treatment of various inflammatory and cancerous conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of HONB and its potential applications in other fields of scientific research.

Synthesis Methods

HONB is typically synthesized through a multi-step process involving the reaction of 3-nitrobenzenesulfonyl chloride with N-hexadecyl-N-methyl-3-aminopropylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 5-methyl-3-oxo-1,2-oxazole in the presence of a catalyst such as 4-dimethylaminopyridine to yield the final product.

Scientific Research Applications

HONB has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

properties

CAS RN

119116-46-0

Product Name

N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide

Molecular Formula

C27H43N3O6S

Molecular Weight

537.7 g/mol

IUPAC Name

N-hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2-yl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C27H43N3O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(3)37(34,35)24-18-19-25(26(22-24)30(32)33)29-27(31)21-23(2)36-29/h18-19,21-22H,4-17,20H2,1-3H3

InChI Key

FMCHGQCRDDETOZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C)[N+](=O)[O-]

synonyms

N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-2(3H)-isoxazolyl]-3-nitrobenzenesulfonamide

Origin of Product

United States

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